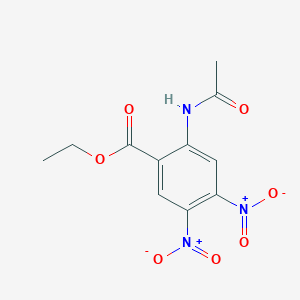

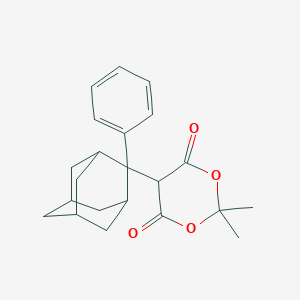

2,2-Dimethyl-5-(2-phenyl-2-adamantyl)-1,3-dioxane-4,6-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

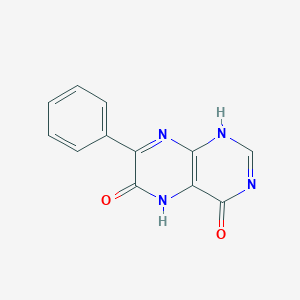

2,2-Dimethyl-5-(2-phenyl-2-adamantyl)-1,3-dioxane-4,6-dione (also known as adamantane-2,2-dione) is an important organic compound with a wide range of applications in both industrial and scientific research. It is a colorless crystalline solid with a molecular weight of 186.25 g/mol and a melting point of 145-147°C. Adamantane-2,2-dione is a cyclic hydrocarbon containing three six-membered rings, two of which are fused together. It is a versatile compound that has been used in a variety of syntheses, including the synthesis of polymers, pharmaceuticals, and other organic compounds.

Aplicaciones Científicas De Investigación

Structural Analysis and Molecular Behavior

- Crystal and Molecular Structures: The crystal and molecular structures of derivatives of 2,2-dimethyl-1,3-dioxane-4,6-dione, including the phenyl and ethyl derivatives, have been determined through X-ray diffraction. These structures reveal that the dioxanedione ring maintains a boat conformation and the molecules exhibit non-crystallographic mirror symmetry, providing insights into the molecular behavior of these compounds in different states (Coppernolle et al., 2010).

Chemical Reactions and Stability

- Pyrolytic Generation and Stability: The pyrolytic generation and stability of derivatives of 2,2-dimethyl-1,3-dioxane-4,6-dione have been studied. The synthesis and reactions of these derivatives, particularly involving amino(thiomethyl)methylene groups, have been explored, revealing insights into their stability, structural properties, and potential reactivity under different conditions (Al-Sheikh et al., 2009).

Synthesis of Derivatives

- Synthesis of New Derivatives: New derivatives of 2,2-dimethyl-1,3-dioxane-4,6-dione have been synthesized, providing foundations for the development of drug precursors or perspective ligands. The synthesis of these derivatives is a critical step in the creation of novel compounds with potential applications in various fields, such as pharmacology and materials science (Dotsenko et al., 2019).

Supramolecular Structures

- Formation of Supramolecular Structures: The supramolecular structures of certain derivatives of 2,2-dimethyl-1,3-dioxane-4,6-dione have been analyzed, revealing how molecules are linked together by weak C-H...O hydrogen bonds to form higher-order structures such as tetramers and dimers. This information is crucial in understanding the self-assembly and interaction of these molecules, which can be important in the development of new materials or in the understanding of biological systems (Low et al., 2002).

Propiedades

IUPAC Name |

2,2-dimethyl-5-(2-phenyl-2-adamantyl)-1,3-dioxane-4,6-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26O4/c1-21(2)25-19(23)18(20(24)26-21)22(15-6-4-3-5-7-15)16-9-13-8-14(11-16)12-17(22)10-13/h3-7,13-14,16-18H,8-12H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDRNKJOOUVVSBD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC(=O)C(C(=O)O1)C2(C3CC4CC(C3)CC2C4)C5=CC=CC=C5)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2-Dimethyl-5-(2-phenyl-2-adamantyl)-1,3-dioxane-4,6-dione | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-{[(1-methyl-1H-imidazol-2-yl)methyl]sulfanyl}cyclohexanol](/img/structure/B372858.png)